molecular formula C20H28O3 B12428069 4-[(1E)-2-(5,5,8a-trimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl)ethenyl]-5-hydroxy-5H-furan-2-one

4-[(1E)-2-(5,5,8a-trimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl)ethenyl]-5-hydroxy-5H-furan-2-one

Cat. No.: B12428069
M. Wt: 316.4 g/mol
InChI Key: KJUPGEKTXQYTSU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Chinensine B involves several steps, starting from simpler organic molecules. The synthesis typically includes the formation of key intermediates through reactions such as cyclization, oxidation, and reduction . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of Chinensine B may involve large-scale extraction from Alpinia chinensis or synthetic methods. The extraction process includes solvent extraction, purification, and crystallization to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Chinensine B undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of acids, bases, or specific catalysts to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Comparison with Similar Compounds

  • Chinensine A
  • Chinensine C
  • Chinensine D
  • Chinensine E
  • Coronarin E
  • Villosin
  • Galanolactone

Properties

IUPAC Name

3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]-2-hydroxy-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-13-6-9-16-19(2,3)10-5-11-20(16,4)15(13)8-7-14-12-17(21)23-18(14)22/h7-8,12,15-16,18,22H,1,5-6,9-11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUPGEKTXQYTSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2C=CC3=CC(=O)OC3O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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